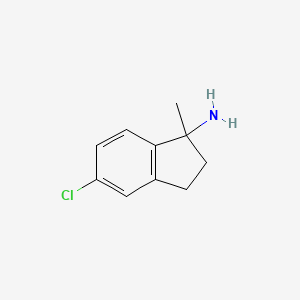

5-Chloro-1-methyl-2,3-dihydro-1H-inden-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-1-methyl-2,3-dihydro-1H-inden-1-amine is an organic compound with a unique structure that includes a chloro group, a methyl group, and an amine group attached to an indene backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-2,3-dihydro-1H-inden-1-amine typically involves the introduction of a chloro group and a methyl group to an indene backbone. One common method involves the reaction of indene with chlorinating agents such as thionyl chloride, followed by methylation using methyl iodide in the presence of a base like potassium carbonate. The reaction conditions often require refluxing the mixture in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-1-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 1-methyl-2,3-dihydroinden-1-amine.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium hydroxide or ammonia in polar solvents like ethanol.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 1-methyl-2,3-dihydroinden-1-amine.

Substitution: Formation of hydroxyl or amino derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Intermediate for Anti-Parkinson Drugs

One of the primary applications of 5-Chloro-1-methyl-2,3-dihydro-1H-inden-1-amine is as an intermediate in the synthesis of Rasagiline , an irreversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease. Rasagiline enhances dopaminergic activity in the brain and provides neuroprotective effects, making it a crucial medication for managing symptoms of Parkinson's disease . The compound serves as a precursor in the synthetic pathway leading to Rasagiline, which has been shown to be more effective and have fewer side effects compared to its predecessor, Selegiline .

1.2 Synthetic Methodologies

The synthesis of this compound can be achieved through various methodologies. Recent advancements have introduced improved synthetic routes that enhance yield and reduce costs. For instance, one method involves the reduction of 2,3-dihydro-1H-indanone oxime using alumino-nickel catalysts under alkaline conditions, which simplifies the process compared to traditional hydrogenation methods . This innovation not only streamlines production but also makes it more suitable for industrial applications.

Research and Development Insights

2.1 Case Studies

Several studies have documented the efficacy of Rasagiline in clinical settings, highlighting its role in improving motor function and overall quality of life for patients with Parkinson's disease. For example:

- A clinical trial demonstrated that patients receiving Rasagiline showed significant improvements in motor symptoms compared to those on placebo treatments .

- Long-term studies indicated that Rasagiline may slow the progression of Parkinson's disease when administered early in the treatment regimen .

These findings underscore the importance of this compound as a key compound in developing effective treatments for neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of 5-Chloro-1-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The chloro and amine groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

5-Chloro-1-methylindoline-2,3-dione: Similar structure but with a dione group instead of an amine.

1-Methyl-2,3-dihydroinden-1-amine: Lacks the chloro group.

5-Chloro-2,3-dihydroinden-1-amine: Lacks the methyl group.

Uniqueness

5-Chloro-1-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both chloro and methyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Actividad Biológica

5-Chloro-1-methyl-2,3-dihydro-1H-inden-1-amine is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Composition:

- Molecular Formula: C10H12ClN

- Molecular Weight: 181.66 g/mol

- CAS Number: 1542727-74-1

- InChI Key: N/A

The compound features a bicyclic structure that is characteristic of indenes, which contributes to its unique biological activity.

This compound exhibits its biological effects through several mechanisms:

1. Enzyme Inhibition:

- The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially influencing mood and cognitive functions.

2. Interaction with G-protein Coupled Receptors (GPCRs):

- It modulates GPCR activity, which plays a crucial role in various signaling pathways. This interaction can alter gene expression and metabolic processes within cells.

3. Antioxidant Activity:

- Preliminary studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Biological Activities

Antitumor Activity:

Research has indicated that derivatives of 5-chloro compounds exhibit significant antitumor properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death through various pathways .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Potential

In a study involving various indole derivatives, this compound was tested for its anticancer effects against different cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings demonstrated that it could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential for treating neurodegenerative diseases .

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. The compound exhibits toxicity at high concentrations, with potential harmful effects if ingested or inhaled. Precautionary measures should be taken during handling to avoid skin contact or inhalation .

Propiedades

IUPAC Name |

5-chloro-1-methyl-2,3-dihydroinden-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-10(12)5-4-7-6-8(11)2-3-9(7)10/h2-3,6H,4-5,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVABTCBHXHJIQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C1C=CC(=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.